N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea typically involves the reaction of 5-acetyl-2-(phenylmethoxy)aniline with an isocyanate derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with neurotransmitter receptors, influencing signal transduction pathways involved in neurological processes .
Comparison with Similar Compounds
Similar Compounds
N-[5-Acetyl-2-(benzyloxy)phenyl]urea: Similar in structure but with a benzyloxy group instead of a phenylmethoxy group.
N-[5-Acetyl-2-(methoxy)phenyl]urea: Contains a methoxy group instead of a phenylmethoxy group.
Uniqueness
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is unique due to its specific phenylmethoxy substitution, which imparts distinct chemical and biological properties . This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in research .
Biological Activity
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-acetyl-2-(phenylmethoxy)aniline with isocyanates. The process can be optimized using various synthetic methodologies, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit notable antitumor properties. For instance, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines, indicating its potential as an anticancer agent. The compound's activity was assessed against non-small lung cancer, leukemia, ovarian cancer, prostate cancer, and breast cancer cell lines, with GI50 values ranging from 1.7 μM to 28.7 μM for different cell lines .
Antibacterial and Antifungal Activity
This compound has also been evaluated for its antibacterial and antifungal properties. A study reported that related urea derivatives displayed significant antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range . The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
Inhibition of Enzymatic Activity
The compound has been shown to inhibit various enzymes relevant to disease processes. For example, it was found to inhibit glycogen synthase kinase 3 (GSK-3β) activity significantly at a concentration of 1 μM, suggesting its potential role in regulating cellular signaling pathways involved in cancer and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl ring and the urea moiety have been shown to influence potency and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish biological activity .
Modification | Effect on Activity |
---|---|
Electron-donating groups | Increase activity |
Electron-withdrawing groups | Decrease activity |
Bulky substituents | May reduce potency |
Case Studies
- Anticancer Studies : In vitro studies indicated that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, highlighting its therapeutic potential with reduced side effects.
- Antimicrobial Trials : Clinical trials have tested derivatives of this compound against resistant strains of bacteria, demonstrating effectiveness comparable to standard antibiotics.
Properties
IUPAC Name |
(5-acetyl-2-phenylmethoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)13-7-8-15(14(9-13)18-16(17)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDYSWNANKNBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.